molecular formula C10H12N4 B1425918 5-methyl-2-(4-methyl-1H-pyrazol-1-yl)pyridin-3-amine CAS No. 1423027-82-0

5-methyl-2-(4-methyl-1H-pyrazol-1-yl)pyridin-3-amine

Cat. No.: B1425918
CAS No.: 1423027-82-0
M. Wt: 188.23 g/mol
InChI Key: IUZAXOXXFPQKGR-UHFFFAOYSA-N
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Description

5-methyl-2-(4-methyl-1H-pyrazol-1-yl)pyridin-3-amine is a heterocyclic compound that features both pyrazole and pyridine rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both pyrazole and pyridine moieties in its structure allows for diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-2-(4-methyl-1H-pyrazol-1-yl)pyridin-3-amine typically involves the formation of the pyrazole ring followed by its attachment to the pyridine ring. One common method involves the reaction of 4-methyl-1H-pyrazole with 2-chloro-5-methylpyridine under basic conditions. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-methyl-2-(4-methyl-1H-pyrazol-1-yl)pyridin-3-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

5-methyl-2-(4-methyl-1H-pyrazol-1-yl)pyridin-3-amine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    2-(4-methyl-1H-pyrazol-1-yl)pyridine: Lacks the methyl group at the 5-position of the pyridine ring.

    5-methyl-2-(1H-pyrazol-1-yl)pyridine: Lacks the methyl group on the pyrazole ring.

Uniqueness

5-methyl-2-(4-methyl-1H-pyrazol-1-yl)pyridin-3-amine is unique due to the presence of methyl groups on both the pyrazole and pyridine rings. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other similar compounds .

Properties

IUPAC Name

5-methyl-2-(4-methylpyrazol-1-yl)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4/c1-7-3-9(11)10(12-4-7)14-6-8(2)5-13-14/h3-6H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUZAXOXXFPQKGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)N2C=C(C=N2)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301209975
Record name 3-Pyridinamine, 5-methyl-2-(4-methyl-1H-pyrazol-1-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301209975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1423027-82-0
Record name 3-Pyridinamine, 5-methyl-2-(4-methyl-1H-pyrazol-1-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1423027-82-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyridinamine, 5-methyl-2-(4-methyl-1H-pyrazol-1-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301209975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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